

Brefeldin A: A Technical Guide to a Powerful Tool in Vesicle Trafficking Research

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Compound of Interest

Compound Name: *Brefeldin A*

Cat. No.: *B1667776*

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Introduction

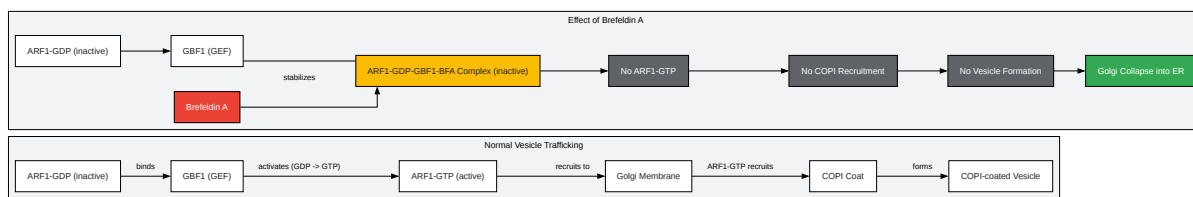
Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus *Eupenicillium brefeldianum*, has become an indispensable tool for cell biologists studying the secretory pathway.[1][2] Its potent, specific, and reversible inhibitory effects on protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus allow for the detailed dissection of vesicle trafficking pathways.[3][4] This in-depth technical guide provides a comprehensive overview of **Brefeldin A**'s mechanism of action, detailed experimental protocols for its use, and a summary of its effects on cellular processes, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

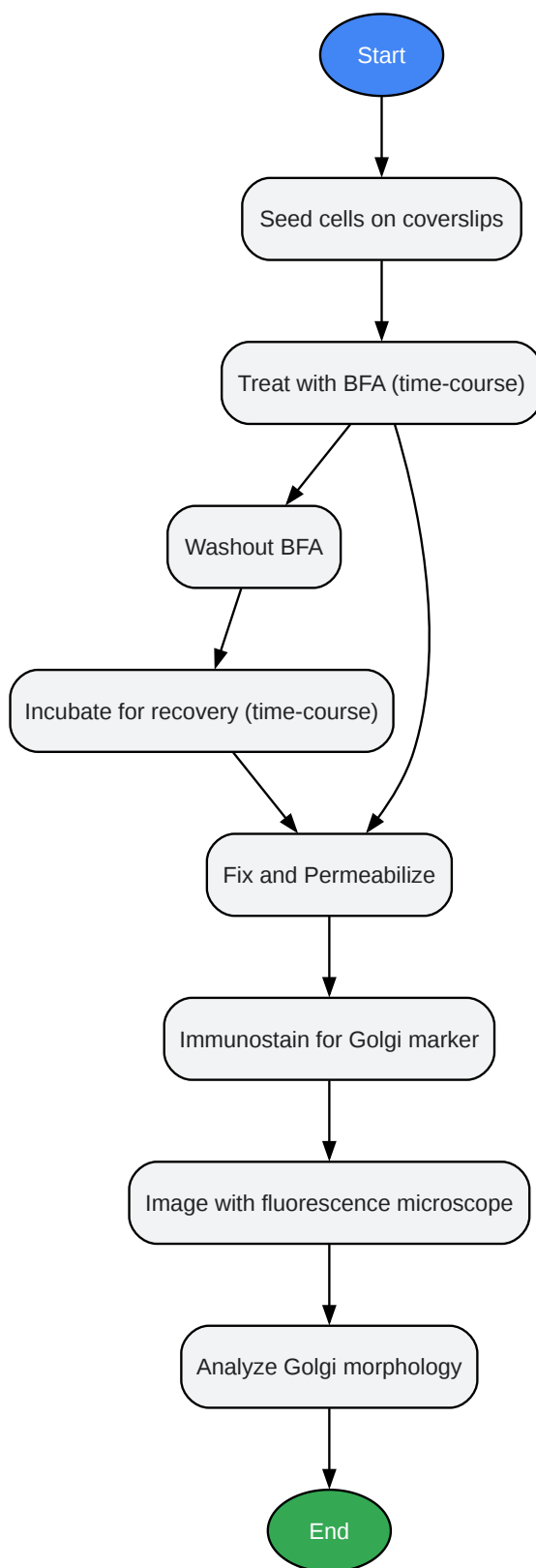
Mechanism of Action: A Molecular "Traffic Jam"

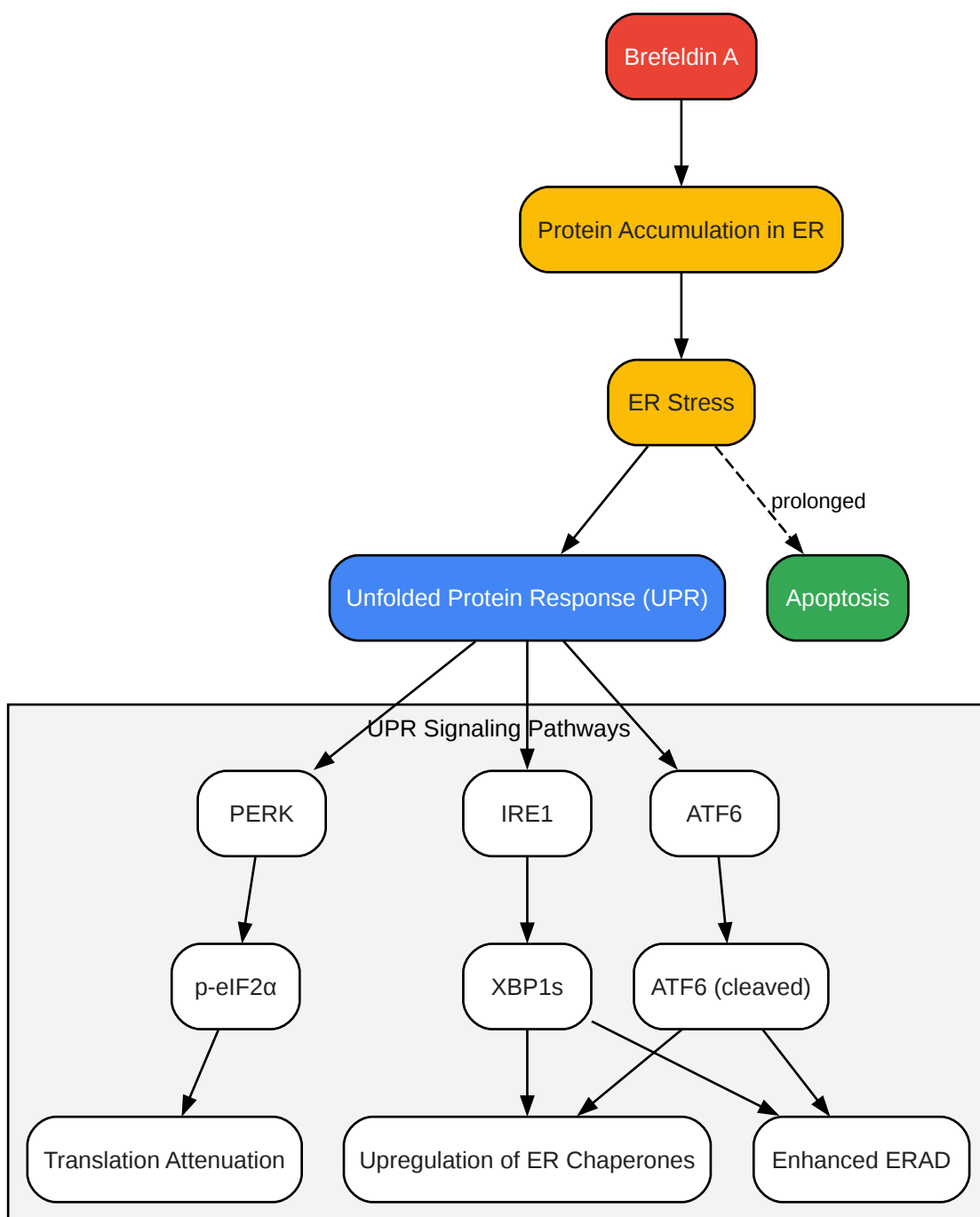
Brefeldin A's primary mode of action is the inhibition of a specific guanine nucleotide exchange factor (GEF) called GBF1 (Golgi-specific **Brefeldin A**-resistance factor 1).[1][2] GBF1 is responsible for activating the small GTPase, ADP-ribosylation factor 1 (ARF1).[1][5] Activated, GTP-bound ARF1 is crucial for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of retrograde transport vesicles (Golgi to ER) and some intra-Golgi vesicles.[2]

BFA acts as an uncompetitive inhibitor, binding to the ARF1-GDP-GBF1 complex and preventing the exchange of GDP for GTP.[6] This stabilization of the inactive ARF1-GDP state

leads to a failure in COPI coat recruitment.[2][7] The consequence is a rapid and dramatic disruption of the secretory pathway. Anterograde transport from the ER to the Golgi is blocked, leading to the accumulation of newly synthesized proteins in the ER.[3][8] Concurrently, the inhibition of COPI-mediated retrograde vesicle formation, coupled with ongoing tubulation and fusion events, results in the collapse of the cis- and medial-Golgi cisternae into the ER.[1][9] This "retrograde transport" phenomenon effectively merges the two organelles.[8]







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